2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 946225-97-4
VCID: VC11928289
InChI: InChI=1S/C21H29N5O4S/c1-17(2)18-4-6-19(7-5-18)30-16-20(27)22-10-15-31(28,29)26-13-11-25(12-14-26)21-23-8-3-9-24-21/h3-9,17H,10-16H2,1-2H3,(H,22,27)
SMILES: CC(C)C1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Molecular Formula: C21H29N5O4S
Molecular Weight: 447.6 g/mol

2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

CAS No.: 946225-97-4

Cat. No.: VC11928289

Molecular Formula: C21H29N5O4S

Molecular Weight: 447.6 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide - 946225-97-4

Specification

CAS No. 946225-97-4
Molecular Formula C21H29N5O4S
Molecular Weight 447.6 g/mol
IUPAC Name 2-(4-propan-2-ylphenoxy)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Standard InChI InChI=1S/C21H29N5O4S/c1-17(2)18-4-6-19(7-5-18)30-16-20(27)22-10-15-31(28,29)26-13-11-25(12-14-26)21-23-8-3-9-24-21/h3-9,17H,10-16H2,1-2H3,(H,22,27)
Standard InChI Key RXTUERJQGKNCPJ-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Canonical SMILES CC(C)C1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3

Introduction

The compound 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a complex organic molecule that incorporates several functional groups, including a phenoxy group, a piperazine ring, and a sulfonyl group. This compound is likely of interest due to its potential pharmacological properties, given its structural similarity to other bioactive molecules.

Synthesis Steps

  • Formation of Piperazine Ring: This involves the reaction of ethylenediamine with a suitable dihaloalkane.

  • Introduction of Pyrimidin-2-yl Group: This could involve a nucleophilic substitution reaction where the piperazine nitrogen attacks a halogenated pyrimidine derivative.

  • Attachment of Sulfonyl Group: This involves reacting the piperazine derivative with a sulfonyl chloride.

  • Introduction of Phenoxy Group: This step involves the reaction of a phenol with a suitable alkyl halide or epoxide.

Potential Biological Activity

Compounds with similar structures, such as those containing piperazine rings and sulfonyl groups, have been studied for their pharmacological activities, including anticonvulsant and anti-inflammatory properties. The presence of a pyrimidin-2-yl group may also contribute to biological activity, as pyrimidine derivatives are known to interact with various biological targets.

Biological Activity Table

Compound FeaturePotential Biological Activity
Piperazine RingAnticonvulsant, Anti-inflammatory
Pyrimidin-2-yl GroupInteraction with biological targets
Sulfonyl GroupAnti-inflammatory, Antimicrobial

Research Findings and Challenges

While specific research findings on 2-[4-(propan-2-yl)phenoxy]-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide are not available in the provided search results, compounds with similar structures have shown promise in various biological assays. Challenges in studying this compound include its synthesis, purification, and the need for detailed pharmacological screening to determine its efficacy and safety.

Future Directions

  • Synthetic Optimization: Improving the synthesis route to increase yield and purity.

  • Biological Screening: Conducting comprehensive biological assays to identify potential therapeutic applications.

  • Toxicity Studies: Evaluating the compound's safety profile through in vitro and in vivo toxicity studies.

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